

Introduction: The Strategic Importance of a Bifunctional Reagent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chlorobenzyl bromide**

Cat. No.: **B1630557**

[Get Quote](#)

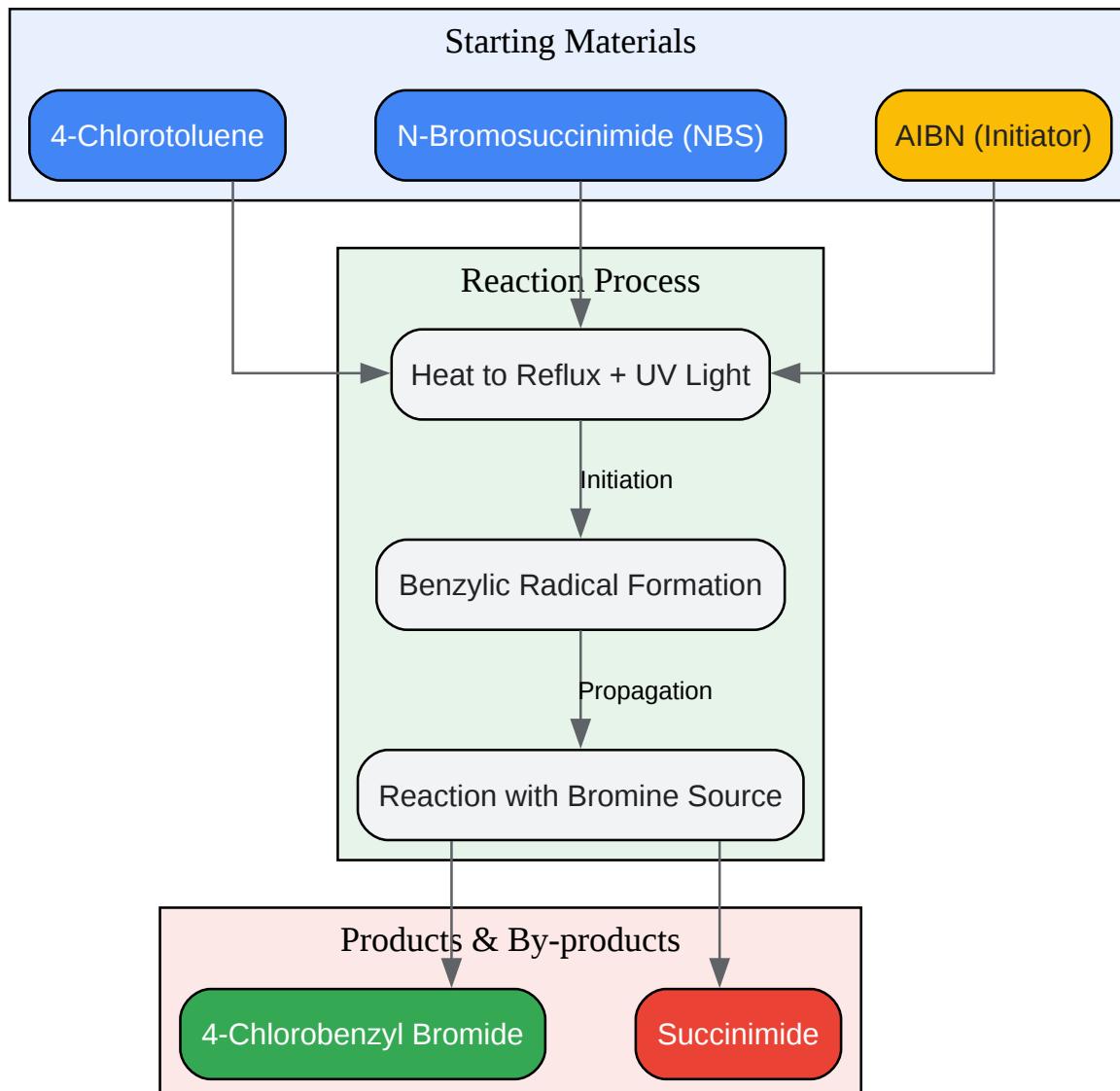
4-Chlorobenzyl bromide is an aromatic organohalogen compound distinguished by its dual reactivity. The molecule features a benzyl bromide group, which is highly susceptible to nucleophilic substitution, and a chemically robust chloro-substituent on the aromatic ring. This structure makes it an invaluable electrophilic building block for introducing the 4-chlorobenzyl moiety into diverse molecular architectures. The presence of this group is known to modulate biological activity by influencing factors such as lipophilicity and metabolic stability, making **4-Chlorobenzyl bromide** a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials. This guide serves as a foundational resource for understanding and effectively utilizing this versatile reagent in a research and development setting.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is a prerequisite for its effective application in synthesis and analysis.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ BrCl	[1] [2]
Molecular Weight	205.48 g/mol	[1] [3]
IUPAC Name	1-(bromomethyl)-4-chlorobenzene	[1]
Synonyms	α-Bromo-p-chlorotoluene, p-Chlorobenzyl bromide	
CAS Number	622-95-7	[1] [3]
Appearance	White to off-white crystalline solid	
Melting Point	46-52 °C	[2]
Boiling Point	107-108 °C @ 8 mmHg	[2] [3]
Key Hazard	Lachrymatory	[3]

Synthesis and Mechanistic Insight


The most common and industrially scalable method for producing **4-Chlorobenzyl bromide** is through the selective free-radical bromination of 4-chlorotoluene. This reaction leverages the enhanced stability of the benzylic radical intermediate.

Experimental Protocol: Free-Radical Bromination of 4-Chlorotoluene

- Reagent Preparation: In a three-neck round-bottom flask fitted with a reflux condenser, thermometer, and overhead stirrer, dissolve 4-chlorotoluene (1.0 eq.) and N-Bromosuccinimide (NBS, 1.05 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
- Initiation: Add a catalytic quantity of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq.). The choice of initiator is critical; AIBN is often preferred for its predictable decomposition kinetics.

- Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl_4). The reaction can be initiated and sustained by irradiation with a UV lamp, which facilitates the homolytic cleavage of the initiator and bromine source.
- Monitoring: Track the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of 4-chlorotoluene.
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product, being insoluble in the nonpolar solvent, will precipitate and can be removed by vacuum filtration.
- Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent like hexane to yield pure **4-Chlorobenzyl bromide**.

Visualization of the Synthetic Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorobenzyl bromide [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. parchem.com [parchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Bifunctional Reagent]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630557#4-chlorobenzyl-bromide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com